molecular formula C7H8BrClN2O2 B13462407 2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride

2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride

Cat. No.: B13462407
M. Wt: 267.51 g/mol
InChI Key: KDCFVOYNVASEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C7H7BrN2O2·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent acidification to form the hydrochloride salt. One common method involves the use of 6-bromopyridine-2-carboxylic acid as a starting material, which undergoes a series of reactions including amination with glycine and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridin-2-yl)acetic acid
  • 2-Amino-6-bromopyridine
  • 2-(6-Bromopyridin-2-yl)acetic acid

Uniqueness

2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H8BrClN2O2

Molecular Weight

267.51 g/mol

IUPAC Name

2-[(6-bromopyridin-2-yl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-5-2-1-3-6(10-5)9-4-7(11)12;/h1-3H,4H2,(H,9,10)(H,11,12);1H

InChI Key

KDCFVOYNVASEQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NCC(=O)O.Cl

Origin of Product

United States

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